5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride
Overview
Description
5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride is a heterocyclic organic compound that can be used as a pharmaceutical intermediate . It has a molecular formula of C8H15Cl2N3 and a molecular weight of 224.13 g/mol.
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 2-aldehyde pyridine (10mmol) is added to a 100mL three-necked flask. Under stirring conditions, a methanol solution of 2-amino methyl pyridine (10mmol) is gradually added to the 2-aldehyde pyridine. After the addition is completed, it is stirred at room temperature for 10 hours . Then, NaBH4 (20mmol) is slowly added to the reaction system in batches. The reaction liquid changes from brown to light yellow. After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and then 20mL of distilled water is added. Under stirring, it is adjusted to neutral pH with 32% dilute hydrochloric acid, and extracted with dichloromethane (3×30mL). The lower yellow liquid is collected and dried with anhydrous MgSO4, and a yellow liquid is obtained by distillation under reduced pressure, with a yield of 95% .Molecular Structure Analysis
The molecular structure of 5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride is complex. The InChI code for this compound is 1S/C8H13N3/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3, (H2,9,10) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 73-77°C . The density of a related compound, 2-(Methylamino)pyridine, is 1.052 g/mL at 25 °C .Scientific Research Applications
Anti-inflammatory Activities
Research has shown that pyrimidines, a class of compounds that “5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride” belongs to, have anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Antioxidant Effects
Pyrimidines also exhibit antioxidant effects . This means that “5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride” could potentially be used in the development of antioxidant drugs .
Antibacterial and Antiviral Applications
Pyrimidines have been found to have antibacterial and antiviral effects . This suggests that “5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride” could be used in the development of new antibacterial and antiviral drugs .
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral effects, pyrimidines also exhibit antifungal and antituberculosis effects . This indicates that “5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride” could potentially be used in the treatment of fungal infections and tuberculosis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[(dimethylamino)methyl]pyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11(2)6-7-3-4-8(9)10-5-7;;/h3-5H,6H2,1-2H3,(H2,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISWPVOSJWXTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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